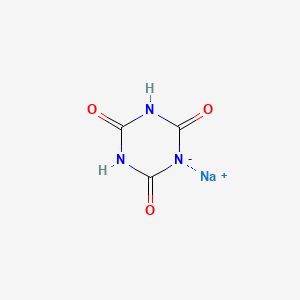
Sodium cyanurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyanurate is an inorganic compound with the formula NaC₃H₂N₃O₃. It is the sodium salt of cyanuric acid and appears as a white crystalline solid. This compound is primarily known for its use as a stabilizer for chlorine in swimming pools, but it also has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyanurate can be synthesized by reacting cyanuric acid with sodium carbonate or sodium bicarbonate. The reaction is typically carried out by kneading the raw materials in the presence of water at a temperature range of 60-100°C, preferably 60-80°C . The reaction can be represented as:
C3H3N3O3+Na2CO3→2NaC3H2N3O3+CO2+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing cyanuric acid with an alkaline substance such as sodium carbonate in an aqueous medium. This method requires a large amount of water due to the low solubility of cyanuric acid at room temperature .
Chemical Reactions Analysis
Types of Reactions: Sodium cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanic acid.
Substitution: It reacts with amines to form unsymmetrical ureas, which have a range of biological activities.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as lead oxide in aqueous solution.
Substitution: Amines under acidic conditions to form urea derivatives.
Major Products:
Cyanic Acid: Formed by the oxidation of this compound.
Unsymmetrical Ureas: Formed by the reaction with amines.
Scientific Research Applications
Sodium cyanurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules.
Industry: Utilized as a stabilizer for chlorine in swimming pools and as a flame retardant in various materials
Mechanism of Action
Sodium cyanurate can be compared with other similar compounds such as sodium dichloroisocyanurate and sodium hypochlorite:
Sodium Dichloroisocyanurate: Like this compound, it is used as a chlorine stabilizer and disinfectant.
Uniqueness: this compound’s ability to form stable complexes and its slow release of chlorine make it unique among chlorine stabilizers. This property is particularly beneficial in applications requiring consistent and prolonged disinfection.
Comparison with Similar Compounds
- Sodium dichloroisocyanurate
- Sodium hypochlorite
- Cyanuric acid
Properties
CAS No. |
2624-17-1 |
|---|---|
Molecular Formula |
C3H3N3NaO3 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9); |
InChI Key |
QBILQWNTFUSQBC-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.[Na] |
melting_point |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
2624-17-1 |
physical_description |
Water or Solvent Wet Solid |
Related CAS |
36452-21-8 |
solubility |
Soluble (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















